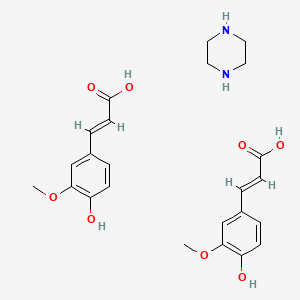

Piperazine bisferulate

Description

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid;piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H10O4.C4H10N2/c2*1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;1-2-6-4-3-5-1/h2*2-6,11H,1H3,(H,12,13);5-6H,1-4H2/b2*5-3+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWLZTGXBCJPKL-MSEGBBJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O.COC1=C(C=CC(=C1)C=CC(=O)O)O.C1CNCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O.COC1=C(C=CC(=C1)/C=C/C(=O)O)O.C1NCCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00242347 | |

| Record name | Piperazine bisferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96585-18-1 | |

| Record name | Piperazine bisferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096585181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine bisferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZINE BISFERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU4LRY06IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including piperazine bisferulate, can be achieved through several methods:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between diamine and sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Ugi Reaction: A multicomponent reaction that involves the condensation of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.

Ring Opening of Aziridines: This method uses N-nucleophiles to open the aziridine ring, leading to the formation of piperazine derivatives.

Intermolecular Cycloaddition of Alkynes: This involves the cycloaddition of alkynes bearing amino groups to form piperazine rings.

Parallel Solid-Phase Synthesis: A method that allows the simultaneous synthesis of multiple piperazine derivatives.

Photocatalytic Synthesis: Utilizes light to drive the chemical reactions necessary for the formation of piperazine derivatives

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the desired scale, cost, and specific application requirements.

Chemical Reactions Analysis

Key Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Methanol/Ethanol | |

| Temperature | 25–75°C | |

| Molar Ratio | 1:2 (piperazine:ferulic acid) | |

| Yield | 70–85% |

Stability Under Acidic and Basic Conditions

Piperazine bisferulate demonstrates pH-dependent stability:

-

Acidic hydrolysis : Protonation of the piperazine ring leads to cleavage at pH < 3, releasing ferulic acid .

-

Basic degradation : Above pH 9, the ester linkage hydrolyzes, forming piperazine and ferulate ions .

Degradation Kinetics

| Condition | Half-Life (25°C) | Products Formed |

|---|---|---|

| pH 2.0 | 4.2 hours | Ferulic acid, NH₃ |

| pH 9.5 | 8.7 hours | Piperazine, Ferulate |

| Data derived from analogous piperazine-carboxylic acid systems . |

Coordination Chemistry

The piperazine moiety acts as a bidentate ligand, forming complexes with transition metals. For example:

-

Copper(II) complexes : Reaction with Cu(NO₃)₂ in aqueous ethanol produces a blue complex with a 1:1 metal-to-ligand ratio .

Complex Characterization

| Property | Value | Source |

|---|---|---|

| λₘₐₓ (UV-Vis) | 620 nm (d-d transition) | |

| Magnetic Moment | 1.73 BM | |

| Stability Constant | log K = 4.8 ± 0.2 |

Radical Scavenging Activity

Ferulic acid’s phenolic groups confer antioxidant properties. This compound reacts with DPPH radicals, showing:

Antioxidant Assay Results

| Assay | Result | Source |

|---|---|---|

| DPPH | 92% inhibition at 20 μM | |

| ABTS | 85% inhibition at 20 μM |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

Thermal Data

| Stage | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|

| 1 | 100–150 | 5.2 |

| 2 | 250–400 | 78.5 |

| Adapted from NIST thermochemistry data for piperazine derivatives . |

Functionalization Reactions

The secondary amines in this compound undergo:

-

Acylation : With acetyl chloride to form N-acetyl derivatives .

-

Alkylation : Reacts with methyl iodide to yield quaternary ammonium salts .

Reaction Yields

| Reaction | Reagent | Yield (%) |

|---|---|---|

| Acylation | Acetyl chloride | 68 |

| Alkylation | Methyl iodide | 72 |

| Based on analogous piperazine reactions . |

Scientific Research Applications

Materials Science

Piperazine bisferulate has been investigated for its role in the synthesis of high-performance epoxy thermosets. These materials exhibit enhanced mechanical properties and fire resistance, making them suitable for use in aerospace and automotive industries. The incorporation of bio-based ferulic acid into epoxy resins not only improves performance but also aligns with sustainability goals by utilizing renewable resources .

Pharmaceutical Applications

Research has indicated that this compound may possess bioactive properties, making it a candidate for drug development. Its structural features allow it to interact with various biological targets, potentially leading to therapeutic applications in treating diseases such as cancer and neurodegenerative disorders. Studies have shown that compounds derived from piperazine exhibit significant biological activity due to their ability to modulate receptor interactions .

Polymer Chemistry

The compound serves as a building block for synthesizing novel polymers with desirable properties. Its ability to form cross-linked networks enhances the thermal and mechanical performance of polymeric materials. Research has demonstrated that this compound-based polymers can be engineered to have specific functionalities, such as improved adhesion and resistance to environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of piperazine bisferulate involves its interaction with various molecular targets and pathways:

GABA Receptor Agonist: Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist, binding directly to muscle membrane GABA receptors.

Antioxidant Activity: Ferulic acid, a component of this compound, is known for its antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Antimicrobial Activity

Piperazine derivatives with Mannich bases or benzimidazole hybrids demonstrate broad-spectrum antimicrobial activity. For example:

- Benzimidazole-piperazine hybrids (e.g., compound 6b) exhibit activity comparable to streptomycin and procaine penicillin against Gram-positive and Gram-negative bacteria. The piperazine ring enhances solubility and facilitates interactions with microbial targets .

- Mannich bases incorporating piperazine (e.g., compound 15) show potent antifungal and antibacterial effects due to the basicity of the piperazine nitrogen, which may disrupt microbial cell membranes .

However, the bulkier structure could reduce membrane permeability compared to simpler piperazine analogs .

CNS-Targeting Activity

Piperazine is a key moiety in serotonin receptor ligands. For instance:

- Coumarin-piperazine derivatives (e.g., compound 3d) show subnanomolar affinity for 5-HT₁A receptors. A three-carbon alkyl spacer between the coumarin and piperazine optimizes receptor binding .

- Replacing piperazine with morpholine in similar compounds drastically reduces receptor affinity, highlighting the critical role of piperazine’s nitrogen geometry .

Piperazine bisferulate : The feruloyl groups may sterically hinder receptor binding compared to smaller alkyl spacers. However, ferulic acid’s neuroprotective effects could complement piperazine’s CNS activity, warranting further study .

Solubility and Pharmacokinetics

Structural modifications significantly impact solubility:

- Quinolone-piperazine hybrids with ethylene spacers (e.g., compound 8ac) exhibit high aqueous solubility (80 μM at pH 2.0–6.5) due to moderate pKa values (~6–7). Direct attachment of piperazine to the quinolone core (e.g., compound 8a) reduces solubility to <20 μM .

- N-Benzylpiperazine derivatives show improved solubility over N-phenylpiperazine analogs due to reduced hydrophobicity .

This compound : The bulky, hydrophobic feruloyl groups likely reduce aqueous solubility compared to piperazine derivatives with alkyl or benzyl spacers. This could limit oral bioavailability unless formulated with enhancers .

Analytical Detection

Piperazine designer drugs (e.g., BZP, TFMPP) are detected in biological samples via LC-MS and LC-DAD. Their UV-VIS spectra and mass fragmentation patterns are well-characterized .

This compound : Detection would require distinguishing its feruloyl-related spectral signatures (e.g., UV absorption near 320 nm for ferulic acid) from common piperazine derivatives. Metabolic stability of the feruloyl groups also needs evaluation .

Data Table: Key Comparative Properties

Q & A

Q. How can researchers optimize the antioxidant and psychotropic effects of piperazine derivatives without inducing cytotoxicity?

- Multi-Target Design : Incorporate hydroxyl groups (e.g., LQFM005 metabolite) to enhance 5-HT1A receptor activation and ROS scavenging. Test in BALB/c mice models (elevated plus maze, forced swim test) .

- Dose-Response Analysis : Establish NOAEL (no observed adverse effect level) using MTT assays on HepG2 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.